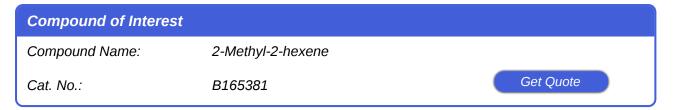


# Spectroscopic Analysis of 2-Methyl-2-hexene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-2-hexene**, a valuable unsaturated hydrocarbon in organic synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a core reference for the structural elucidation and characterization of this compound.

# **Spectroscopic Data Summary**

The structural confirmation of **2-Methyl-2-hexene** (C<sub>7</sub>H<sub>14</sub>, Molecular Weight: 98.19 g/mol) is achieved through the combined application of NMR, IR, and Mass Spectrometry. Each technique provides unique insights into the molecular framework, functional groups, and fragmentation patterns of the molecule.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **2-Methyl-2-hexene** are presented below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Methyl-2-hexene** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.1	Triplet	1H	=CH- (C3-H)
~1.9	Quartet	2H	-CH2- (C4-H2)
~1.6	Singlet	6Н	=C(CH <sub>3</sub> ) <sub>2</sub> (C2-CH <sub>3</sub> , C7-H <sub>3</sub> )
~1.3	Sextet	2H	-CH <sub>2</sub> - (C5-H <sub>2</sub> )
~0.9	Triplet	3Н	-CH3 (С6-H3)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Methyl-2-hexene**[1][2]

Chemical Shift (δ) ppm	Carbon Assignment
~132.5	C2
~125.0	C3
~39.5	C4
~25.8	C7
~25.5	C2-CH₃
~22.5	C5
~14.0	C6

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for **2-Methyl-2-hexene** are summarized below.

Table 3: IR Spectroscopic Data for 2-Methyl-2-hexene[3][4][5]



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H Stretch
2960-2850	Strong	C-H Stretch (Alkyl)
~1670	Medium	C=C Stretch (Alkene)
~1460	Medium	C-H Bend (Alkyl)
~890	Strong	=C-H Bend (Out-of-plane)

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Methyl-2-hexene** is characterized by the following major peaks.

Table 4: Mass Spectrometry Data for 2-Methyl-2-hexene

m/z	Relative Intensity (%)	Assignment
98	~20	[M] <sup>+</sup> (Molecular Ion)
83	~30	[M - CH <sub>3</sub> ] <sup>+</sup>
69	~100	[M - C₂H₅]+ (Base Peak)
55	~70	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	~80	[C₃H₅] <sup>+</sup>

# **Experimental Protocols**

The following sections describe the general experimental methodologies for acquiring the spectroscopic data presented above.

#### NMR Spectroscopy

Sample Preparation: A small amount of **2-Methyl-2-hexene** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in a standard



5 mm NMR tube. The solution should be homogeneous and free of any particulate matter. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, which has a much lower natural abundance, a larger number of scans and often proton decoupling techniques are employed to enhance the signal.

#### Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-Methyl-2-hexene**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

#### **Mass Spectrometry (MS)**

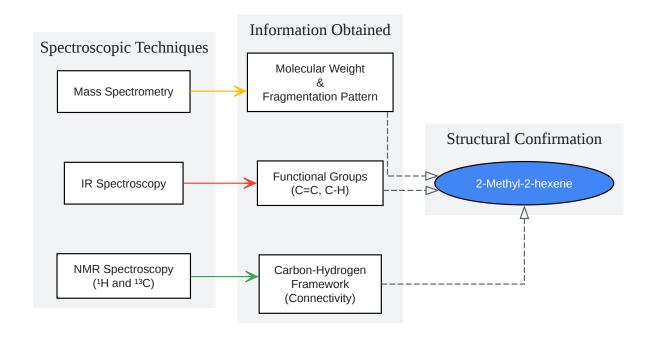
Sample Introduction and Ionization: **2-Methyl-2-hexene**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In the ion source, the sample is vaporized and then ionized, most commonly using electron ionization (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating the mass spectrum.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the structural confirmation of **2-Methyl-2-hexene** using the combined spectroscopic techniques.





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Caption: Workflow for the structural elucidation of **2-Methyl-2-hexene**.

#### Conclusion

The spectroscopic data presented in this guide, obtained from NMR, IR, and Mass Spectrometry, collectively provide a definitive structural confirmation of **2-Methyl-2-hexene**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra reveal the precise arrangement of protons and carbon atoms, the IR spectrum confirms the presence of the alkene functional group, and the mass spectrum establishes the molecular weight and characteristic fragmentation pattern. These data and the accompanying experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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